IMPDH2 Inhibitory Potency: 5,6-Dichloropyridine-2,3-diamine vs. Structurally Divergent IMPDH Inhibitors
5,6-Dichloropyridine-2,3-diamine inhibits inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 430 nM (non-competitive) [1]. This potency is moderate and serves as a reference point for the scaffold. Importantly, more advanced IMPDH inhibitors derived from related pyridine-diamine cores can achieve sub-nanomolar IC50 values (e.g., 0.5 nM against C. parvum IMPDH) [2]. The 430 nM Ki of the parent compound thus defines the baseline activity of the unoptimized 5,6-dichloro-2,3-diamine scaffold, highlighting the value of this building block as a starting point for structure-activity relationship (SAR) campaigns aimed at improving IMPDH affinity.
| Evidence Dimension | IMPDH2 inhibitory activity (Ki) |
|---|---|
| Target Compound Data | Ki = 430 nM |
| Comparator Or Baseline | Advanced IMPDH inhibitor (BDBM50432765, derived from pyridine-diamine core): IC50 = 0.5 nM |
| Quantified Difference | Baseline scaffold is ~860-fold less potent than optimized derivative |
| Conditions | IMPDH2 enzyme assay, inhibition of IMP substrate |
Why This Matters
Procurement of the 5,6-dichloro-2,3-diamine scaffold enables medicinal chemists to benchmark new derivatives against a well-characterized, moderately active starting point for IMPDH2 inhibitor development.
- [1] BindingDB. PrimarySearch_ki for BDBM50421763. Affinity Data Ki: 430 nM. Assay Description: inhibition towards IMP substrate of Inosine-5'-monophosphate dehydrogenase 2. View Source
- [2] BindingDB. BDBM50432765 CHEMBL2348794. Affinity Data IC50: 0.5 nM. Assay Description: Inhibition of Cryptosporidium parvum N-terminal His6-tagged IMPDH-mediated NADH production. View Source
